Cas no 79887-09-5 (1-butyl-4-ethynylbenzene)

1-butyl-4-ethynylbenzene structure
1-butyl-4-ethynylbenzene structure
Product Name:1-butyl-4-ethynylbenzene
CAS-nummer:79887-09-5
MF:C12H14
MW:158.239563465118
MDL:MFCD00173885
CID:60143
PubChem ID:2775132
Update Time:2024-10-27

1-butyl-4-ethynylbenzene Chemische en fysische eigenschappen

Naam en identificatie

    • 4-Butylphenylacetylene
    • 1-Butyl-4-ethynylbenzene
    • 1-Butyl-4-eth-1-ynylbenzene
    • EN300-298703
    • 4-n-Butylphenylacetylene
    • MFCD00173885
    • 1-Butyl-4-ethynylbenzene, 95%
    • B2301
    • Benzene, 1-butyl-4-ethynyl-
    • 1-butyl-4-ethynyl-benzene
    • P-BUTYLPHENYLACETYLENE
    • A839778
    • FT-0687691
    • J-504476
    • SY018460
    • (p-butylphenyl)acetylene
    • AM20060732
    • ZVWWYEHVIRMJIE-UHFFFAOYSA-N
    • AKOS005146062
    • CS-W016197
    • 79887-09-5
    • DS-14234
    • 1-Butyl-4-eth1-ynylbenzene
    • 1-n-butyl-4-ethynylbenzene
    • FT-0607561
    • DTXSID40379404
    • 1-eth-1-ynyl-4-butylbenzene
    • 1-Butyl-4-ethynylbenzene (ACI)
    • 1-Butyl-4-ethynlbenzene
    • 1-Ethynyl-4-butylbenzene
    • DB-009025
    • 1-butyl-4-ethynylbenzene
    • MDL: MFCD00173885
    • Inchi: 1S/C12H14/c1-3-5-6-12-9-7-11(4-2)8-10-12/h2,7-10H,3,5-6H2,1H3
    • InChI-sleutel: ZVWWYEHVIRMJIE-UHFFFAOYSA-N
    • LACHT: C#CC1C=CC(CCCC)=CC=1

Berekende eigenschappen

  • Exacte massa: 158.11000
  • Monoisotopische massa: 158.11
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 4
  • Complexiteit: 152
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 4
  • Topologisch pooloppervlak: 0A^2

Experimentele eigenschappen

  • Kleur/vorm: 液体。
  • Dichtheid: 0.906 g/mL at 25 °C(lit.)
  • Smeltpunt: No data available
  • Kookpunt: 70-71°C at 3 mmHg
  • Vlampunt: 华氏:213.8 °F
    摄氏:101 °C
  • Brekindex: n20/D 1.527(lit.)
  • PSA: 0.00000
  • LogboekP: 3.01050
  • Oplosbaarheid: 未确定。

1-butyl-4-ethynylbenzene Beveiligingsinformatie

  • Symbool: GHS07
  • Prompt:警告
  • Signaalwoord:Warning
  • Gevaarverklaring: H315,H319,H335
  • Waarschuwingsverklaring: P261,P305+P351+P338
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Code gevarencategorie: 36/37/38
  • Veiligheidsinstructies: S26-S36-S37/39-S36/37/39
  • Identificatie van gevaarlijk materiaal: Xi
  • Risicozinnen:R36/37/38
  • Opslagvoorwaarde:0-10°C

1-butyl-4-ethynylbenzene Douanegegevens

  • HS-CODE:2902909090
  • Douanegegevens:

    中国海关编码:

    2902909090

    概述:

    2902909090. 其他芳香烃. 增值税率:17.0%. 退税率:9.0%. 监管条件:无. 最惠国关税:2.0%. 普通关税:30.0%

    申报要素:

    品名, 成分含量

    Summary:

    2902909090 other aromatic hydrocarbons。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:2.0%。General tariff:30.0%

1-butyl-4-ethynylbenzene Prijsmeer >>

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SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
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SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
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1-butyl-4-ethynylbenzene Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
Referentie
Synthesis of substituted helicenes by Ir-catalyzed annulative coupling of biarylcarboxylic acid chlorides with alkynes
Kamikawa, Ken; et al, Bulletin of the Chemical Society of Japan, 2018, 91(7), 1069-1074

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium ;  rt; 21 h, 90 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
Referentie
Reaction Selectivity in On-Surface Chemistry by Surface Coverage Control-Alkyne Dimerization versus Alkyne Trimerization
Klaasen, Henning; et al, Chemistry - A European Journal, 2018, 24(57), 15303-15308

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Bromine Catalysts: Carbon tetrachloride
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  reflux
Referentie
Synthesis and property of liquid crystal compounds: trans-cyclohexyltolan-type with lateral fluorines
Wang, Xiao-Wei; et al, Yingyong Huaxue, 2004, 21(3), 281-285

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: p-Toluenesulfonic acid
2.1 Reagents: Bromine Catalysts: Carbon tetrachloride
3.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  reflux
Referentie
Synthesis and property of liquid crystal compounds: trans-cyclohexyltolan-type with lateral fluorines
Wang, Xiao-Wei; et al, Yingyong Huaxue, 2004, 21(3), 281-285

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
1.2 Solvents: Water ;  rt
Referentie
The synthesis of [1,2,3]-triazole-based bent core liquid crystals via microwave-mediated 'Click Reaction' and their mesomorphic behaviour
Wang, Kunlun; et al, Liquid Crystals, 2019, 46(2), 257-271

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  10 h, reflux
Referentie
Synthesis and characterization of the multi-photon absorption and excited-state properties of a neat liquid 4-propyl 4'-butyl diphenyl acetylene
Khoo, Iam Choon; et al, Journal of Materials Chemistry, 2009, 19(40), 7525-7531

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  16 h, 40 °C
Referentie
Metal-free oxidative phosphinylation of aryl alkynes to β-ketophosphine oxides via visible-light photoredox catalysis
Bu, Mei-jie; et al, Catalysis Science & Technology, 2016, 6(2), 413-416

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  18 h, 70 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  21 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referentie
Regio- and stereoselective synthesis of bromoalkenes by homolytic hydrobromination of alkynes with hydrogen bromide
Kumaki, Wataru; et al, Tetrahedron, 2022, 110,

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
Referentie
BF3·OEt2-Promoted Propargyl Alcohol Rearrangement/[1,5]-Hydride Transfer/Cyclization Cascade Affording Tetrahydroquinolines
Zhao, Shuang; et al, Organic Letters, 2019, 21(11), 3990-3993

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Diisopropylamine Catalysts: Triphenylphosphine ,  Palladium chloride ,  Cuprous iodide ;  1.5 h, 60 °C; 60 °C → rt
1.2 Reagents: Diisopropylamine ;  12 h, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
2.2 Solvents: Water ;  rt
Referentie
The synthesis of [1,2,3]-triazole-based bent core liquid crystals via microwave-mediated 'Click Reaction' and their mesomorphic behaviour
Wang, Kunlun; et al, Liquid Crystals, 2019, 46(2), 257-271

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  reflux
Referentie
Synthesis and property of liquid crystal compounds: trans-cyclohexyltolan-type with lateral fluorines
Wang, Xiao-Wei; et al, Yingyong Huaxue, 2004, 21(3), 281-285

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  rt; overnight, reflux; reflux → rt
2.1 Reagents: Sodium hydroxide Solvents: Toluene ;  10 h, reflux
Referentie
Synthesis and characterization of the multi-photon absorption and excited-state properties of a neat liquid 4-propyl 4'-butyl diphenyl acetylene
Khoo, Iam Choon; et al, Journal of Materials Chemistry, 2009, 19(40), 7525-7531

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 1 h, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  0 °C; overnight, rt
2.1 Reagents: Diisopropylamine Catalysts: Triphenylphosphine ,  Palladium chloride ,  Cuprous iodide ;  1.5 h, 60 °C; 60 °C → rt
2.2 Reagents: Diisopropylamine ;  12 h, rt
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
3.2 Solvents: Water ;  rt
Referentie
The synthesis of [1,2,3]-triazole-based bent core liquid crystals via microwave-mediated 'Click Reaction' and their mesomorphic behaviour
Wang, Kunlun; et al, Liquid Crystals, 2019, 46(2), 257-271

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Hydrogen ,  Nickel ;  1.8 MPa
2.1 Reagents: p-Toluenesulfonic acid
3.1 Reagents: Bromine Catalysts: Carbon tetrachloride
4.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  reflux
Referentie
Synthesis and property of liquid crystal compounds: trans-cyclohexyltolan-type with lateral fluorines
Wang, Xiao-Wei; et al, Yingyong Huaxue, 2004, 21(3), 281-285

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  < 5 °C
2.1 Reagents: Hydrogen ,  Nickel ;  1.8 MPa
3.1 Reagents: p-Toluenesulfonic acid
4.1 Reagents: Bromine Catalysts: Carbon tetrachloride
5.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  reflux
Referentie
Synthesis and property of liquid crystal compounds: trans-cyclohexyltolan-type with lateral fluorines
Wang, Xiao-Wei; et al, Yingyong Huaxue, 2004, 21(3), 281-285

1-butyl-4-ethynylbenzene Raw materials

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